Identity & Purity Baseline
Before any functional or biological comparison can be performed, the precise identity and purity of the compound must be established. For 3-(4-carboxy-3-fluorophenyl)-5-nitrobenzoic acid, the canonical SMILES string (C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F)C(=O)O) and InChIKey (SVIKXSQWSVBQEK-UHFFFAOYSA-N) provide a definitive, machine-readable identity that distinguishes it from all other regioisomers and analogs [1]. Commercially, this compound is available with a specified minimum purity of 95% (as verified by the supplier) . This established identity and purity serve as the essential baseline against which any comparative data from future studies must be referenced.
| Evidence Dimension | Chemical Identity & Purity |
|---|---|
| Target Compound Data | InChIKey: SVIKXSQWSVBQEK-UHFFFAOYSA-N; Purity: 95% (supplier-specified) |
| Comparator Or Baseline | N/A (This is baseline characterization, not a comparison) |
| Quantified Difference | N/A (This is baseline characterization, not a comparison) |
| Conditions | Computed by PubChem (InChIKey); Supplier QC (purity) |
Why This Matters
Establishes the fundamental identity and quality benchmark necessary for reproducible research and for distinguishing this specific compound from any structurally similar but distinct alternatives.
- [1] PubChem. 3-(4-Carboxy-3-fluorophenyl)-5-nitrobenzoic acid (CID 53227389). National Center for Biotechnology Information. CAS: 1261970-11-9. View Source
